4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Overview
Description
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a heterocyclic compound with the molecular formula C4H6BrN3. It is characterized by the presence of a bromine atom and two methyl groups attached to a triazole ring.
Mechanism of Action
Target of Action
Triazole compounds are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
It’s known that triazole compounds often act by binding to their target proteins, thereby altering their function .
Biochemical Pathways
Triazole compounds are often involved in a wide range of biochemical processes, including signal transduction, protein synthesis, and metabolic pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .
Result of Action
Based on the general properties of triazole compounds, it can be inferred that the compound may have a wide range of biological effects, depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s action can be affected by the pH, temperature, and presence of other molecules in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole typically involves the bromination of 2,5-dimethyl-1H-1,2,3-triazole. One common method includes the reaction of 2,5-dimethyl-1H-1,2,3-triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium or copper.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, using bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
- Substitution reactions yield various substituted triazoles.
- Oxidation and reduction reactions produce different oxidized or reduced derivatives of the triazole ring .
Scientific Research Applications
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 4,5-Dibromo-2H-1,2,3-triazole
- 2,5-Dimethyl-1H-1,2,3-triazole
- 4-Bromo-1H-1,2,3-triazole
Comparison: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is unique due to the presence of both bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to 4,5-dibromo-2H-1,2,3-triazole, it has fewer bromine atoms, which may result in different reactivity patterns. The presence of methyl groups distinguishes it from 4-bromo-1H-1,2,3-triazole, potentially affecting its steric and electronic properties .
Properties
IUPAC Name |
4-bromo-2,5-dimethyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGJCDYFLYVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727169 | |
Record name | 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942060-54-0 | |
Record name | 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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